1-Cyclopropyl-3-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-methylpiperazin-2-one is a heterocyclic organic compound that features a piperazine ring substituted with a cyclopropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-methylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with 3-methylpiperazine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and bases like sodium hydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-Cyclopropyl-3-methylpiperazin-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is a key intermediate in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound shares the piperazine ring and cyclopropyl group but has additional functional groups that confer different biological activities.
3-Isopropyl-1-methylpiperazin-2-one: Similar in structure but with an isopropyl group instead of a cyclopropyl group, leading to different chemical properties.
Uniqueness: 1-Cyclopropyl-3-methylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropyl group can influence the compound’s binding affinity to molecular targets, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-cyclopropyl-3-methylpiperazin-2-one |
InChI |
InChI=1S/C8H14N2O/c1-6-8(11)10(5-4-9-6)7-2-3-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
GIDYAYSZGGBOJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CCN1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.